molecular formula C11H14BrN5O B11295384 N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11295384
M. Wt: 312.17 g/mol
InChI Key: BEEGGMJTNMDNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is an organic compound that features a brominated benzyl group, a methoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Formation of Tetrazole Ring: The brominated intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Alkylation: The final step involves the alkylation of the tetrazole ring with ethyl iodide to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine undergoes various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the tetrazole ring can undergo reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Sodium azide and triethyl orthoformate: Used for tetrazole ring formation.

    Ethyl iodide: Used for alkylation.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives can be formed.

    Oxidized or Reduced Forms: Products of oxidation or reduction reactions.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
  • N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is unique due to its combination of a brominated benzyl group, a methoxy group, and a tetrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H14BrN5O

Molecular Weight

312.17 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C11H14BrN5O/c1-3-17-15-11(14-16-17)13-7-8-6-9(12)4-5-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,13,15)

InChI Key

BEEGGMJTNMDNOT-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.